N-cycloheptyl-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-cycloheptyl-1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O/c1-15-14-18(8-9-19(15)23)28-21(16-10-12-24-13-11-16)20(26-27-28)22(29)25-17-6-4-2-3-5-7-17/h8-14,17H,2-7H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJPHLJJTWPSCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)NC3CCCCCC3)C4=CC=NC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cycloheptyl-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, also referred to as L741-3456, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease. This article synthesizes findings from diverse sources to present a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's molecular formula is , and it features a triazole ring, which is known for its versatility in medicinal chemistry. The structure includes a cycloheptyl group, a pyridine moiety, and a 4-fluoro-3-methylphenyl substituent. Its IUPAC name is this compound.
Anticancer Activity
Research Findings:
Several studies have investigated the anticancer properties of triazole derivatives, including L741-3456. For instance, compounds with similar triazole structures have shown significant antiproliferative effects against various cancer cell lines. One study reported that triazole-containing hybrids exhibited IC50 values as low as against HCT116 colorectal cancer cells, indicating strong potency compared to standard chemotherapeutics like doxorubicin .
Mechanism of Action:
The mechanism by which these compounds exert their effects often involves the induction of apoptosis and the disruption of mitochondrial function. Increased levels of reactive oxygen species (ROS) have been observed following treatment with triazole derivatives, leading to mitochondrial membrane potential decline and cytochrome c release into the cytoplasm . This apoptotic pathway is crucial for the efficacy of anticancer agents.
Antimicrobial Activity
Research has also explored the antimicrobial potential of triazole compounds. A study investigating various 1,2,3-triazole derivatives found promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The most active compounds demonstrated effective inhibition at concentrations as low as against Staphylococcus aureus and Pseudomonas aeruginosa .
Trypanocidal Activity
In addition to its anticancer and antimicrobial properties, L741-3456 has been evaluated for its activity against Trypanosoma cruzi, the causative agent of Chagas disease. Triazole derivatives have shown significant trypanocidal activity with IC50 values ranging from to , indicating their potential as therapeutic agents in treating this parasitic infection .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Anticancer | HCT116 (colorectal cancer) | Induction of apoptosis via ROS generation | |
| Antibacterial | Staphylococcus aureus | Inhibition of bacterial growth | |
| Trypanocidal | Trypanosoma cruzi | Disruption of parasite viability |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several triazole-carboxamide derivatives reported in recent literature. Below is a detailed comparison based on substituent variations, molecular properties, and biological activities.
Substituent Analysis
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
